6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid

Physicochemical profiling LogP comparison TPSA

6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid (CAS 674303-24-3) is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol. Its structure features a hexanoic acid backbone bearing a 2-hydroxy group and an (E)-configured 1-aminoethylideneamino substituent at the 6-position, giving it a topological polar surface area (TPSA) of 93.41 Ų and a calculated LogP of 0.68.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 674303-24-3
Cat. No. B12531941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid
CAS674303-24-3
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=NCCCCC(C(=O)O)O)N
InChIInChI=1S/C8H16N2O3/c1-6(9)10-5-3-2-4-7(11)8(12)13/h7,11H,2-5H2,1H3,(H2,9,10)(H,12,13)
InChIKeyOMXTYLPLAJGGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid (CAS 674303-24-3): Structural Identity and Physicochemical Profile for Informed Procurement


6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid (CAS 674303-24-3) is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . Its structure features a hexanoic acid backbone bearing a 2-hydroxy group and an (E)-configured 1-aminoethylideneamino substituent at the 6-position, giving it a topological polar surface area (TPSA) of 93.41 Ų and a calculated LogP of 0.68 . This compound belongs to the class of α-hydroxy acid derivatives incorporating an acetimidamido (aminoethylidene) moiety, a structural motif shared with the well-characterized iNOS inhibitor L-NIL (2-amino-6-(1-aminoethylideneamino)hexanoic acid, CAS 53774-63-3) . The key differentiating feature is the substitution of the 2-amino group found in L-NIL with a 2-hydroxyl group, which fundamentally alters its hydrogen-bonding capacity, acid-base character, and potential biological target engagement profile .

Why Generic Substitution Fails for 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid: Critical Structure-Activity Distinctions from L-NIL and Other Lysine Analogs


In-class lysine analogs such as L-NIL (CAS 53774-63-3), 6-aminohexanoic acid (EACA, CAS 60-32-2), and tranexamic acid (CAS 1197-18-8) are not functionally interchangeable with 6-[(E)-(1-aminoethylidene)amino]-2-hydroxyhexanoic acid due to a single, decisive atomic substitution at position 2: the target compound bears a hydroxyl (-OH) group where L-NIL carries a primary amino (-NH2) group . This substitution shifts the LogP from 1.35 (L-NIL) to 0.68 (target compound) and reduces the TPSA from 99.20 Ų to 93.41 Ų, indicating measurably different lipophilicity and membrane permeability characteristics . Furthermore, the 2-OH group eliminates the basic amine function at this position, removing a key protonatable moiety that in L-NIL and 6-aminohexanoic acid mediates electrostatic interactions with plasminogen kringle domains and the iNOS active site [1]. L-NIL is an established iNOS inhibitor (IC50 = 3.3 μM for mouse iNOS) with ~28-fold selectivity over constitutive NOS isoforms , while 6-aminohexanoic acid inhibits plasmin activation (IC50 ≈ 8 μM) [1]. The target compound's unique 2-OH/6-acetimidamido pharmacophore architecture precludes direct substitution by either agent in any application requiring this precise hydrogen-bond donor/acceptor arrangement .

Procurement-Relevant Quantitative Differentiation: 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (TPSA) Head-to-Head with L-NIL

The target compound exhibits a calculated LogP of 0.68, which is approximately 0.67 log units lower than that of its closest structural analog L-NIL (LogP = 1.35) . Simultaneously, its TPSA is 93.41 Ų compared to 99.20 Ų for L-NIL, representing a 5.8% reduction in polar surface area . Lower LogP combined with moderately reduced TPSA suggests the target compound may exhibit improved aqueous solubility and a distinct passive membrane permeation profile compared to L-NIL, which is relevant for applications requiring differential compartment distribution [1].

Physicochemical profiling LogP comparison TPSA Membrane permeability Drug-likeness

Structural Differentiation: 2-Hydroxyl vs. 2-Amino Substitution Pattern Compared to L-NIL

The target compound replaces the primary amine (-NH2) at position 2 of the hexanoic acid chain with a hydroxyl group (-OH), a single-atom substitution (N→O) with profound pharmacophoric consequences . L-NIL's 2-NH2 group is essential for its iNOS inhibitory activity (IC50 = 3.3 μM for mouse iNOS), participating in key electrostatic and hydrogen-bond interactions within the enzyme active site . The 2-OH group in the target compound is a weaker base (pKa of α-hydroxy acid ≈ 3.5-4.0 vs. pKa of α-amino acid ≈ 9.0-9.5) and is a hydrogen-bond donor with different geometry, which is predicted to abolish iNOS inhibition while potentially enabling interactions with hydroxyl-recognizing enzyme pockets such as those found in certain serine proteases and metalloenzymes [1][2].

Pharmacophore mapping Hydrogen bonding Enzyme inhibition Structure-activity relationship iNOS

Hydrogen Bond Donor/Acceptor Profile Differentiation from L-NIL and 6-Aminohexanoic Acid

The target compound possesses a distinct hydrogen bond donor/acceptor (HBD/HBA) profile compared to its closest analogs [1]. With 3 HBD (2-OH, 1-COOH, and the aminoethylidene NH) and 5 HBA (2-OH, COOH carbonyl, COOH hydroxyl, aminoethylidene N, aminoethylidene NH), the target compound offers a different interaction landscape than L-NIL (4 HBD: 1-NH2, 1-COOH, aminoethylidene NH2; 4 HBA) and 6-aminohexanoic acid (2 HBD: 1-COOH, 1-NH2; 3 HBA) [1]. The 2-OH group provides an additional HBA compared to L-NIL's 2-NH2, while the aminoethylidene group at position 6 contributes both HBD and HBA capacity absent in 6-aminohexanoic acid [1].

Hydrogen bonding capacity Molecular recognition Protein-ligand interaction Drug design ADME

Molecular Scaffold Differentiation: Dual Pharmacophoric Elements for Potential Polypharmacology

The target compound uniquely combines two pharmacophoric elements within a single small-molecule scaffold (MW < 200 Da): an α-hydroxy acid moiety (C2-OH + COOH) characteristic of metal-chelating enzyme inhibitors, and an acetimidamido (aminoethylidene) group at the 6-position that mimics the lysine side chain found in plasminogen-binding ligands [1]. This dual-element architecture is absent in all major comparators: L-NIL bears an α-amino acid motif with the same acetimidamido group but lacks the hydroxyl metal-chelating capacity ; 6-aminohexanoic acid carries only a simple terminal amine without the acetimidamido extension [1]; and 2-hydroxyhexanoic acid (CAS 6064-63-7) has the α-hydroxy acid but lacks any nitrogen-containing side chain functionality [2].

Polypharmacology Dual-target ligand Scaffold design Chemical biology Probe development

Molecular Weight and Elemental Composition Differentiation from Comparator Set

The target compound (C8H16N2O3, MW 188.22 g/mol) is nearly isobaric with L-NIL (C8H17N3O2, MW 187.24 g/mol), differing by only 0.98 Da despite the N→O substitution . This near-identical molecular weight coupled with the distinct elemental composition (one fewer nitrogen, one additional oxygen) provides a valuable matched molecular pair for studying the physicochemical and biological consequences of replacing a basic amine with a neutral hydroxyl group at position 2 while maintaining the same nominal mass . In contrast, 6-aminohexanoic acid (C6H13NO2, MW 131.17 g/mol) is 57 Da lighter and lacks both the C2 hydroxyl and the C6 acetimidamido extension, making it unsuitable as a mass-matched control [1].

Molecular weight Elemental analysis Fragment-based drug discovery Rule of Three Quality control

Optimal Deployment Scenarios for 6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid (CAS 674303-24-3) in Research and Industrial Settings


Matched Molecular Pair Analysis with L-NIL for Pharmacophoric Deconvolution

The target compound serves as the hydroxyl analog in a matched molecular pair with L-NIL (2-NH2→2-OH substitution, ΔMW = +0.98 Da), enabling systematic deconvolution of the contribution of the 2-position functional group to biological activity . By comparing the target compound's activity profile against L-NIL's established iNOS inhibition (IC50 = 3.3 μM), researchers can isolate structure-activity relationships dependent on the 2-position amine . This application is directly supported by the LogP and TPSA differentiation data (Section 3, Evidence Item 1) and the hydrogen bonding capacity analysis (Section 3, Evidence Item 3).

Fragment-Based Screening for Hydroxyl-Recognizing Enzyme Targets

With a molecular weight of 188.22 g/mol (conforming to the Rule of Three for fragment-based drug discovery) and a dual pharmacophoric architecture combining an α-hydroxy acid metal-chelating motif with an extended lysine-mimetic side chain, the target compound is well-suited for fragment-based screening against metalloproteases, serine hydrolases, and other enzyme classes that recognize hydroxyl-containing ligands . The 2-OH group provides a distinct hydrogen-bonding signature compared to the amine-based fragments commonly used in such screens (Section 3, Evidence Items 2 and 4).

Physicochemical Probe for Solubility and Permeability Studies in Early-Stage Drug Discovery

The target compound's LogP of 0.68 (vs. 1.35 for L-NIL) and TPSA of 93.41 Ų (vs. 99.20 Ų for L-NIL) position it as a more hydrophilic, potentially better-soluble analog for ADME profiling studies . These properties, documented in Section 3 (Evidence Item 1), make it a useful calibration compound for evaluating the relationship between 2-position functional group identity and aqueous solubility, membrane permeability, or plasma protein binding in early drug discovery workflows.

Synthetic Building Block for Peptidomimetic and Hydroxamic Acid Derivative Synthesis

The presence of both a carboxylic acid and a hydroxyl group on the same carbon (C2) makes this compound a versatile chiral or racemic building block for synthesizing depsipeptides, hydroxamic acid derivatives, and other peptidomimetic structures where ester or amide bond formation is required at the 2-position . The 6-acetimidamido group provides an additional reactive handle for further derivatization or conjugation, as noted in the structural analysis (Section 3, Evidence Items 2 and 4). The compound's application as a building block is analogous to the established use of 2-hydroxyhexanoic acid derivatives in β-lactam antibiotic and protease inhibitor synthesis .

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